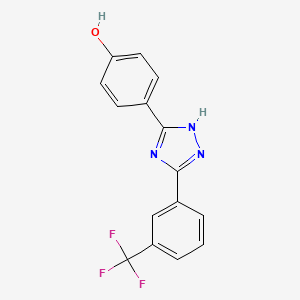
4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and can be performed at room temperature with a reaction time of just one minute.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it particularly suitable for industrial applications, allowing for the efficient production of substituted phenols without the need for chromatographic purification .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, H2O2/HBr.
Reduction: Sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce brominated compounds.
Wissenschaftliche Forschungsanwendungen
4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological activities by influencing its binding affinity and metabolic stability . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: A simpler compound with similar structural features but lacking the triazole ring.
4-Hydroxybenzotrifluoride: Another related compound with a hydroxyl group and trifluoromethyl group attached to a benzene ring.
Uniqueness
4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H10F3N3O |
|---|---|
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14-19-13(20-21-14)9-4-6-12(22)7-5-9/h1-8,22H,(H,19,20,21) |
InChI-Schlüssel |
FIEICMVHJJUDMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


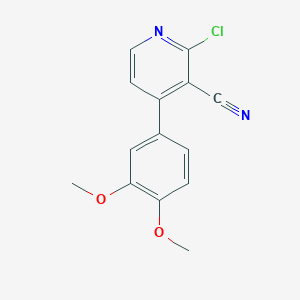

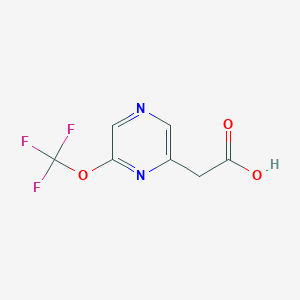
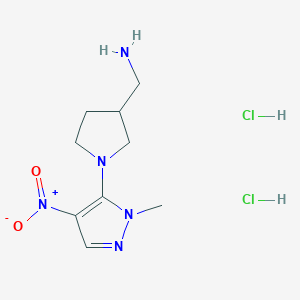
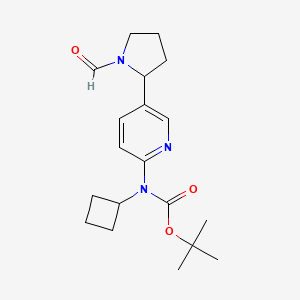

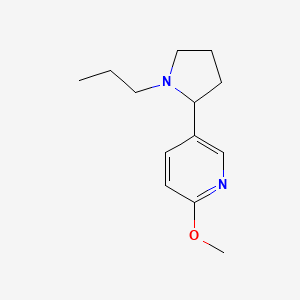
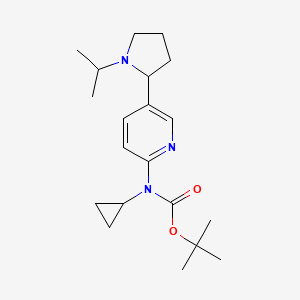
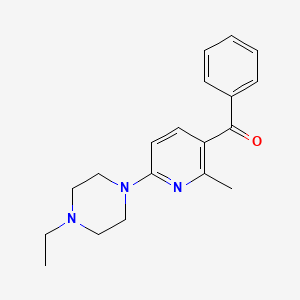

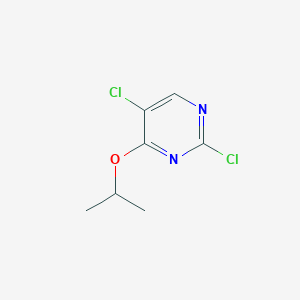
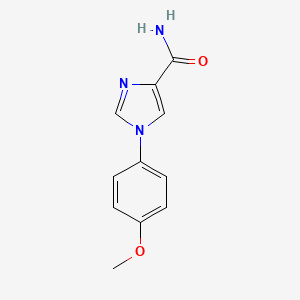
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)

